Benzonitrile, 4-(1-oxopentyl)-

Catalog No.
S12566426
CAS No.
30611-20-2
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 4-(1-oxopentyl)-

CAS Number

30611-20-2

Product Name

Benzonitrile, 4-(1-oxopentyl)-

IUPAC Name

4-pentanoylbenzonitrile

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3

InChI Key

SNDVNNGWNNDYHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C#N

Benzonitrile, 4-(1-oxopentyl)- is an organic compound characterized by the molecular formula C₁₂H₁₃NO and a molecular weight of approximately 187.24 g/mol. This compound features a benzonitrile moiety, where a nitrile group is attached to a benzene ring, along with a pentyl chain that includes a carbonyl functional group (ketone) at the terminal position. The presence of these functional groups imparts unique chemical properties that facilitate various reactions and applications in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Oxidation: The ketone group can be oxidized to yield corresponding carboxylic acids.
  • Reduction: The nitrile group can be reduced to form primary amines.
  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The synthesis of benzonitrile, 4-(1-oxopentyl)- can be achieved through several methods:

  • Direct Alkylation: This method involves the alkylation of benzonitrile with a suitable alkyl halide in the presence of a base.
  • Carbonylation Reactions: Utilizing carbon monoxide and appropriate reagents can lead to the introduction of the carbonyl group.
  • Grignard Reactions: Reaction of benzonitrile with Grignard reagents followed by hydrolysis can yield the desired compound.
  • Amination Reactions: The nitrile group can also be converted into amines through reduction processes, followed by further functionalization .

These methods provide diverse pathways for synthesizing this compound in laboratory settings.

Benzonitrile, 4-(1-oxopentyl)- finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting inflammation and infection.
  • Organic Synthesis: Its reactivity makes it valuable in the development of more complex organic molecules.
  • Material Science: It may be utilized in the production of polymers or as a precursor for other materials due to its functional groups .

Interaction studies involving benzonitrile, 4-(1-oxopentyl)- focus primarily on its potential biological activities. Preliminary investigations suggest that this compound may interact with specific enzymes or receptors, influencing cellular processes. Further studies are required to elucidate its mechanism of action and potential therapeutic effects. These interactions could pave the way for developing new drugs based on its structure .

Benzonitrile, 4-(1-oxopentyl)- shares structural characteristics with several similar compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
BenzonitrileC₆H₅(CN)Simple structure; primarily used as a solvent
4-PentylbenzonitrileC₁₂H₁₃NSimilar alkyl chain but lacks the carbonyl functionality
4-(Hydroxypentyl)benzonitrileC₁₂H₁₃NOContains hydroxyl group; different reactivity profile
BenzamideC₇H₇NOAmide group instead of nitrile; different reactivity

The combination of both nitrile and carbonyl functionalities in benzonitrile, 4-(1-oxopentyl)- allows for diverse

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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